5-(2-Chlorophenyl)-3-{[(2,5-dichlorophenyl)sulfanyl]methyl}isoxazole
Overview
Description
5-(2-Chlorophenyl)-3-{[(2,5-dichlorophenyl)sulfanyl]methyl}isoxazole, also known as 5-CP-3-DSMI, is a synthetic compound with potential applications in scientific research. It is a heterocyclic compound that belongs to the family of isoxazoles, and it has been studied for its chemical and biological properties. In Finally, potential future directions for research on this compound will be explored.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research by Siddiqui et al. (2014) highlights the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which are potential anti-bacterial agents. They found that these compounds, particularly 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide, exhibited significant anti-bacterial activity against various strains, such as S.typhi and S. aureus (Siddiqui et al., 2014).
Functional Isoxazole Derivatives Synthesis
Potkin et al. (2015) described the synthesis of functional isoxazole derivatives from (5-arylisoxazol-3-yl)chloromethanes. This process involved reactions with substituted phenols, resulting in compounds with various substituted groups, indicating a versatile approach to isoxazole derivatives synthesis (Potkin et al., 2015).
Metalation and Electrophilic Quenching
Balasubramaniam et al. (1990) studied the metalation and electrophilic quenching of isoxazoles. This process yielded various derivatives, such as 5-[bis(phenylthio)methyl]isoxazole, demonstrating a method for producing thioalkyl derivatives of isoxazoles, which could be relevant for synthesizing similar compounds (Balasubramaniam et al., 1990).
Antibacterial and Hemolytic Activities
A study by Aziz-Ur-Rehman et al. (2020) on 5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives showed promising antibacterial, hemolytic, and thrombolytic activities. The synthesized compounds exhibited low toxicity and potential as treatment options for cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).
Molecular Docking Studies
Al-Hourani et al. (2015) conducted molecular docking studies and X-ray crystallography on tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole. This research provided insights into the orientation and interaction of molecules within the active sites of enzymes, contributing to the understanding of molecular interactions and potential drug development (Al-Hourani et al., 2015).
properties
IUPAC Name |
5-(2-chlorophenyl)-3-[(2,5-dichlorophenyl)sulfanylmethyl]-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NOS/c17-10-5-6-14(19)16(7-10)22-9-11-8-15(21-20-11)12-3-1-2-4-13(12)18/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFYQQARUFEOJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CSC3=C(C=CC(=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-3-{[(2,5-dichlorophenyl)sulfanyl]methyl}isoxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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